tert-butyl N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)carbamate
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Overview
Description
tert-butyl N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)carbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a thieno[3,2-d]pyrimidine ring with an azetidine moiety, making it a valuable subject for studies in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)carbamate typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The azetidine moiety is then introduced through nucleophilic substitution reactions, often involving azetidine-3-carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and substitution reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications .
Medicine
In medicine, this compound is investigated for its potential to treat various diseases, including bacterial infections and cancer. Its mechanism of action involves inhibiting key enzymes or pathways involved in disease progression .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cytochrome bd oxidase in Mycobacterium tuberculosis, thereby disrupting the bacterium’s energy metabolism . This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine
- Thieno[3,2-d]pyrimidine-7-carbonitriles
- Thieno[3,4-b]pyridine-7-carboxamides
Uniqueness
tert-butyl N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)carbamate stands out due to its combination of a thieno[3,2-d]pyrimidine ring and an azetidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-14(2,3)20-13(19)17-9-6-18(7-9)12-11-10(4-5-21-11)15-8-16-12/h4-5,8-9H,6-7H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPPKWHKLZIZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2=NC=NC3=C2SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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